4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
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Overview
Description
4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
Preparation Methods
The synthesis of 4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours. The resulting product is then dried under vacuum without the need for further purification .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or it can act as an agonist or antagonist at receptor sites. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives, such as:
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine: This compound has a similar core structure but lacks the cyclopropyl and methyl substituents.
4-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: This derivative features additional methoxy groups on the phenyl ring, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which can influence its binding affinity and selectivity for biological targets .
Properties
Molecular Formula |
C10H15N3 |
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Molecular Weight |
177.25 g/mol |
IUPAC Name |
4-cyclopropyl-4-methyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H15N3/c1-10(7-2-3-7)9-8(4-5-13-10)11-6-12-9/h6-7,13H,2-5H2,1H3,(H,11,12) |
InChI Key |
AJAQUABCSJHXRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1)NC=N2)C3CC3 |
Origin of Product |
United States |
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